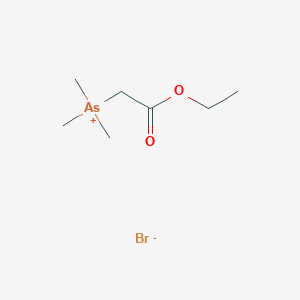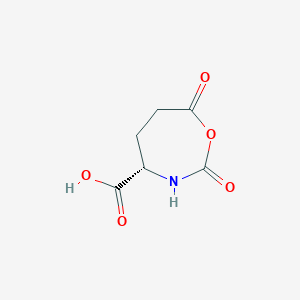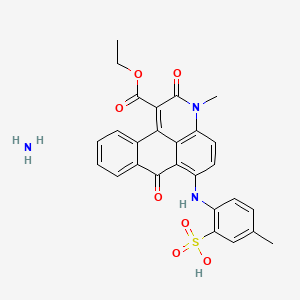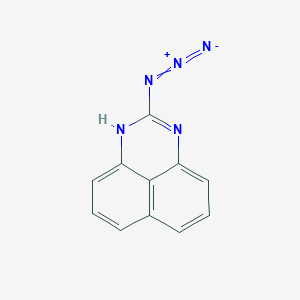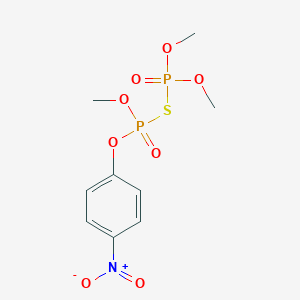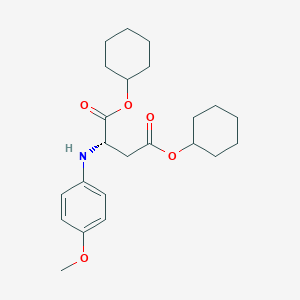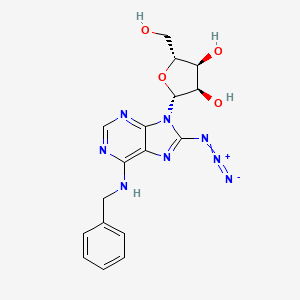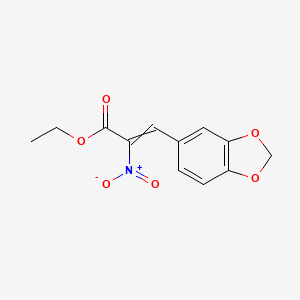
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is an organic compound characterized by the presence of a benzodioxole ring and a nitroprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate typically involves the condensation of ethyl acetoacetate with piperonal (1,3-benzodioxole-5-carbaldehyde) in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the nitroprop-2-enoate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-aminoprop-2-enoate.
Oxidation: Various oxidized derivatives of the benzodioxole ring.
Substitution: 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoic acid.
Scientific Research Applications
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Similar structure but lacks the nitro group.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a benzodioxole ring and a prop-2-enoyl group but has additional functional groups
Uniqueness
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate is unique due to the presence of both a benzodioxole ring and a nitroprop-2-enoate moiety, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
63141-48-0 |
|---|---|
Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H11NO6/c1-2-17-12(14)9(13(15)16)5-8-3-4-10-11(6-8)19-7-18-10/h3-6H,2,7H2,1H3 |
InChI Key |
DHFPSLRVINJCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

